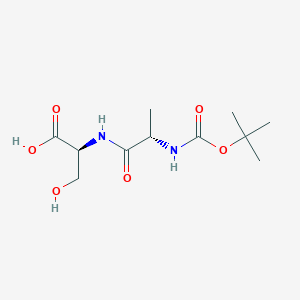

BOC-L-Ala-SerOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BOC-L-Ala-SerOH is a useful research compound. Its molecular formula is C11H20N2O6 and its molecular weight is 276.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

BOC-L-Ala-SerOH is primarily utilized in the synthesis of peptides. The BOC group serves as a protective moiety that allows for selective reactions during peptide assembly. This is crucial for creating complex peptide structures that can have specific biological activities. The stability of the BOC group under certain conditions further enhances its utility in synthesizing various peptides for pharmaceutical applications .

Case Studies

- In a study focused on the synthesis of bioactive peptides, this compound was incorporated into peptide sequences that exhibited enhanced biological activity compared to their unprotected counterparts. This modification proved essential in achieving desired therapeutic effects in preclinical models .

Drug Development

Enhancing Bioavailability

The modification of amino acids using this compound has shown promise in drug development, particularly in designing compounds that enhance bioavailability and efficacy. The ability to modify the structure of peptides allows researchers to tailor drugs that can effectively target specific biological pathways while minimizing side effects .

Research Findings

- A notable example includes the development of peptide-based drugs where this compound was used to create analogs with improved pharmacokinetic profiles. These studies demonstrated that the incorporation of this compound significantly increased the compounds' stability and effectiveness against specific targets in cancer therapy .

Bioconjugation

Facilitating Selective Reactions

The protective BOC group allows for selective bioconjugation processes, which are vital for attaching biomolecules to surfaces or other molecules. This application is particularly important in developing targeted therapies and diagnostic tools .

Application Examples

- Research has shown that this compound can be utilized in creating conjugates for drug delivery systems, where it aids in attaching therapeutic agents to carriers that can target specific tissues or cells, improving treatment outcomes .

Neuroscience Research

Synthesis of Neurotransmitter Analogs

In neuroscience, this compound plays a crucial role in synthesizing neurotransmitter analogs. These compounds are essential for studying neurological pathways and developing treatments for various neurological disorders .

Impact on Research

- Studies utilizing this compound have led to the discovery of new analogs that mimic natural neurotransmitters, allowing researchers to explore their effects on synaptic transmission and potential therapeutic applications for conditions such as depression and anxiety disorders .

Data Table: Summary of Applications

Eigenschaften

Molekularformel |

C11H20N2O6 |

|---|---|

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

(2S)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1 |

InChI-Schlüssel |

JHCVJNLMHHWYJF-BQBZGAKWSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.